2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is a chemical compound known for its unique structure and reactivity It features a pyrrolidine ring with two ketone groups and a butanoic acid moiety with two methyl groups
Mechanism of Action
Target of Action
The primary target of 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is the Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in calcium influx into cells, which can affect various cellular processes.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound has good bioavailability and is unlikely to cause drug-drug interactions.
Result of Action
The molecular and cellular effects of the compound’s action include potent anticonvulsant properties, as demonstrated in animal seizure models . Additionally, the compound has been shown to be effective in pain models, suggesting potential analgesic properties .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are needed to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid typically involves the reaction of 2,5-dioxopyrrolidine with a suitable butanoic acid derivative. One common method includes the use of a cyanoacetamide intermediate, which reacts with arylidene malononitrile in ethanol under reflux conditions with piperidine as a catalyst . Another approach involves the reduction of nitriles using solid lithium aluminum hydride (LiAlH4) as a reductive agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the butanoic acid moiety is modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Piperidine, palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential as an anticonvulsant and antinociceptive agent.
Industry: The compound’s reactivity makes it useful in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidine ring structure and has similar reactivity.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another compound with a similar core structure, used in various synthetic applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its potential as an anti-tuberculosis therapeutic.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)8(9(14)15)11-6(12)4-5-7(11)13/h8H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWERTHBZLGFCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340309-12-7 |
Source
|
Record name | 2-(2,5-dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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